molecular formula C19H21N3O2 B11191401 6H-Quinazolin-5-one, 2-morpholin-4-yl-7-p-tolyl-7,8-dihydro-

6H-Quinazolin-5-one, 2-morpholin-4-yl-7-p-tolyl-7,8-dihydro-

Cat. No.: B11191401
M. Wt: 323.4 g/mol
InChI Key: DHJABAQDQDHOAR-UHFFFAOYSA-N
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Description

6H-Quinazolin-5-one, 2-morpholin-4-yl-7-p-tolyl-7,8-dihydro- is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties . This particular compound features a morpholine ring and a p-tolyl group, which contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Quinazolin-5-one, 2-morpholin-4-yl-7-p-tolyl-7,8-dihydro- typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone in the presence of a catalyst. One common method includes the use of iodine as a catalyst in ionic liquids, which provides high yields and mild reaction conditions . The reaction is carried out at elevated temperatures, usually around 80°C, to facilitate the formation of the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6H-Quinazolin-5-one, 2-morpholin-4-yl-7-p-tolyl-7,8-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydroquinazolines, and substituted quinazolines with various functional groups, which can further enhance the compound’s biological activity.

Scientific Research Applications

6H-Quinazolin-5-one, 2-morpholin-4-yl-7-p-tolyl-7,8-dihydro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6H-Quinazolin-5-one, 2-morpholin-4-yl-7-p-tolyl-7,8-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Morpholin-4-yl-2-p-tolyl-quinoline
  • 4-Morpholin-4-yl-2-pyridin-3-yl-quinoline
  • 4-Morpholin-4-yl-2-phenyl-quinoline

Uniqueness

Compared to similar compounds, 6H-Quinazolin-5-one, 2-morpholin-4-yl-7-p-tolyl-7,8-dihydro- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the morpholine ring and p-tolyl group enhances its solubility, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

7-(4-methylphenyl)-2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C19H21N3O2/c1-13-2-4-14(5-3-13)15-10-17-16(18(23)11-15)12-20-19(21-17)22-6-8-24-9-7-22/h2-5,12,15H,6-11H2,1H3

InChI Key

DHJABAQDQDHOAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCOCC4

Origin of Product

United States

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